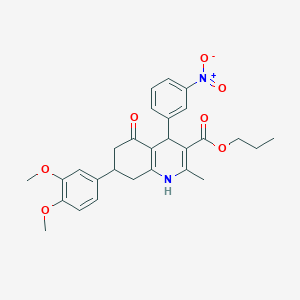![molecular formula C24H22N2O3 B11636101 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11636101.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is a synthetic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide typically involves the reaction of 5,7-dimethyl-1,3-benzoxazole with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide involves its ability to undergo photoinduced electron transfer (PET) reactions. When excited by light, the compound transfers an electron from the benzoxazole moiety to the phenyl ring, resulting in the formation of a radical cation. This radical cation can then react with other molecules, leading to the formation of fluorescent products or other chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-methyl-4-nitrophenyl)-2-furamide
Uniqueness
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is unique due to its high fluorescence quantum yield and large Stokes shift, which makes it highly sensitive and specific for detecting biomolecules in living cells. Additionally, its stability and minimal cytotoxicity make it suitable for various biological applications .
Eigenschaften
Molekularformel |
C24H22N2O3 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C24H22N2O3/c1-4-28-20-10-6-7-17(14-20)23(27)25-19-9-5-8-18(13-19)24-26-21-12-15(2)11-16(3)22(21)29-24/h5-14H,4H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
CEBNPHPWCHMFJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)

![Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636033.png)
![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)
![(5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11636044.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)
![4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11636060.png)

![(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11636081.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide](/img/structure/B11636096.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)
![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11636111.png)
